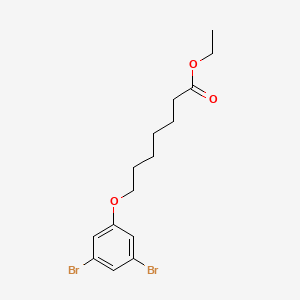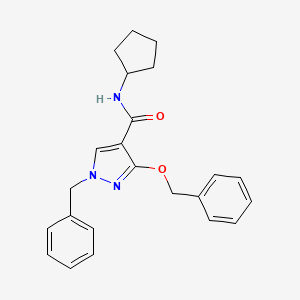
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring substituted with benzyl, benzyloxy, and cyclopentyl groups
Preparation Methods
The synthesis of 1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the benzyl, benzyloxy, and cyclopentyl groups through various substitution reactions. Common reagents used in these reactions include benzyl bromide, benzyloxy chloride, and cyclopentylamine. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis.
Chemical Reactions Analysis
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in cells. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-methylamide: This compound has a methylamide group instead of a carboxamide group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-N-cyclopentyl-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-22(24-20-13-7-8-14-20)21-16-26(15-18-9-3-1-4-10-18)25-23(21)28-17-19-11-5-2-6-12-19/h1-6,9-12,16,20H,7-8,13-15,17H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBKFXRFJIEWDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
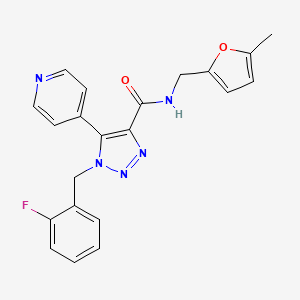

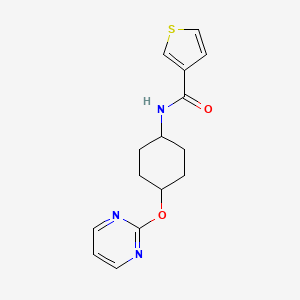
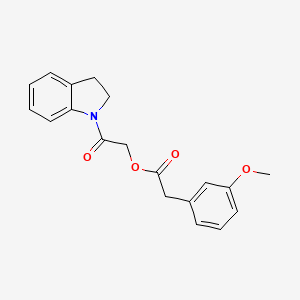
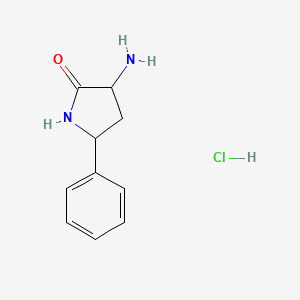
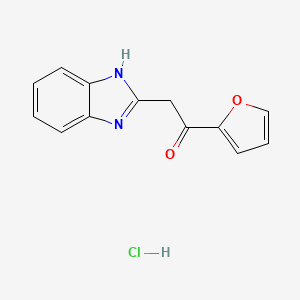
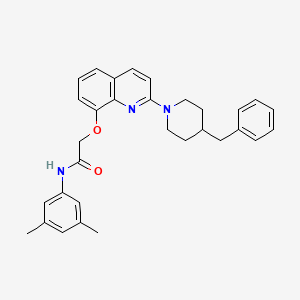

![7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2387340.png)
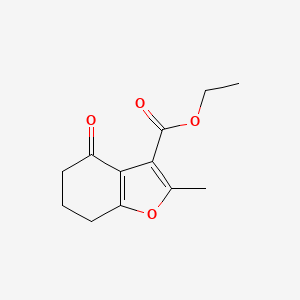
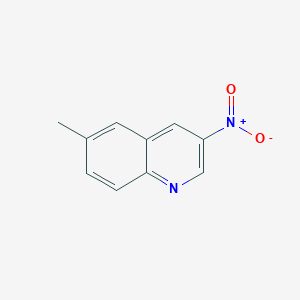
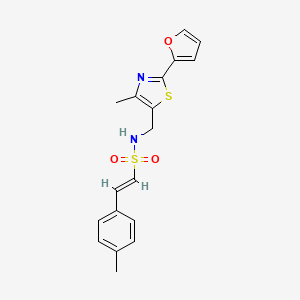
![tert-Butyl 4-{[2-(methoxycarbonyl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B2387347.png)
